molecular formula C7H6BrNO4S B1371661 1-Bromo-2-methanesulfonyl-4-nitrobenzene CAS No. 1048916-38-6

1-Bromo-2-methanesulfonyl-4-nitrobenzene

Cat. No.: B1371661
CAS No.: 1048916-38-6
M. Wt: 280.1 g/mol
InChI Key: MPRWEWCOYBUVNP-UHFFFAOYSA-N
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Description

1-Bromo-2-methanesulfonyl-4-nitrobenzene is an organic compound with the molecular formula C7H6BrNO4S. It is a derivative of benzene, featuring a bromine atom, a methanesulfonyl group, and a nitro group attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methanesulfonyl-4-nitrobenzene can be synthesized through a multi-step process involving the bromination, sulfonylation, and nitration of benzene derivatives. One common method involves:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methanesulfonyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation: The methanesulfonyl group can be oxidized further to form sulfonic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Reduction: 1-bromo-2-methanesulfonyl-4-aminobenzene.

    Oxidation: 1-bromo-2-sulfonic acid-4-nitrobenzene.

Scientific Research Applications

1-Bromo-2-methanesulfonyl-4-nitrobenzene is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical agents and in drug discovery research.

    Industry: In the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-bromo-2-methanesulfonyl-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing groups (nitro and methanesulfonyl) and the bromine atom. These groups influence the electron density on the benzene ring, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-methanesulfonyl-4-nitrobenzene is unique due to the combination of bromine, methanesulfonyl, and nitro groups on the benzene ring, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

1-bromo-2-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRWEWCOYBUVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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